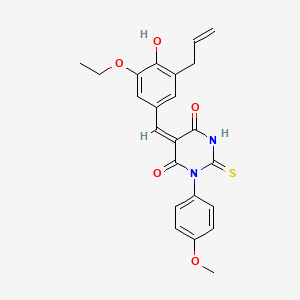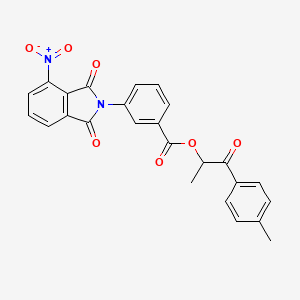![molecular formula C24H25N3O4S B3933174 4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3933174.png)
4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Übersicht
Beschreibung
4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, commonly known as DMSO-PGB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which is a critical step in the development of cancer.
Wissenschaftliche Forschungsanwendungen
DMSO-PGB has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. Moreover, DMSO-PGB has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, DMSO-PGB has also been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
DMSO-PGB is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a bromodomain-containing protein that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional co-activators to activate gene expression. DMSO-PGB binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
DMSO-PGB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, DMSO-PGB has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. These effects are attributed to the inhibition of BRD4-mediated gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
DMSO-PGB is a potent and selective inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, like any other chemical compound, DMSO-PGB has its limitations. It has poor solubility in water and requires the use of DMSO as a solvent, which can affect the results of some experiments. Moreover, the compound has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research on DMSO-PGB. One of the most promising directions is the development of DMSO-PGB analogs with improved pharmacological properties, such as better solubility and bioavailability. Another direction is the investigation of the combination of DMSO-PGB with other anticancer agents to enhance its efficacy. Moreover, the role of BRD4 in other diseases, such as cardiovascular diseases and neurological disorders, can also be explored using DMSO-PGB as a tool. Finally, the safety and efficacy of DMSO-PGB in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, DMSO-PGB is a synthetic compound that has shown promising results as a potential anticancer agent and anti-inflammatory agent. Its mechanism of action involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. Although DMSO-PGB has its limitations, it is a valuable tool for studying the role of BRD4 in cancer and other diseases. There are several future directions for the research on DMSO-PGB, including the development of analogs with improved pharmacological properties, investigation of combination therapy, and evaluation of its safety and efficacy in clinical trials.
Eigenschaften
IUPAC Name |
4-[[2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-5-12-21(13-6-16)32(30,31)27(22-14-17(2)4-7-18(22)3)15-23(28)26-20-10-8-19(9-11-20)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYLKOIDVOKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-cyclohexyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B3933093.png)
![N-{2-[5-(1-methyl-1H-benzimidazol-2-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B3933098.png)


![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3933150.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B3933157.png)
![1-(hydroxymethyl)-4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3933164.png)


![3,5-dichloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933191.png)
![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)